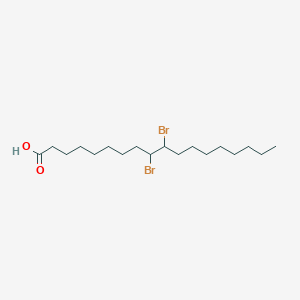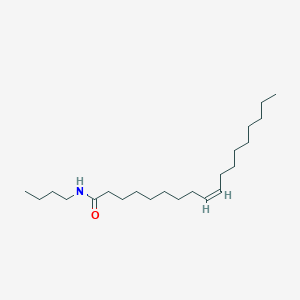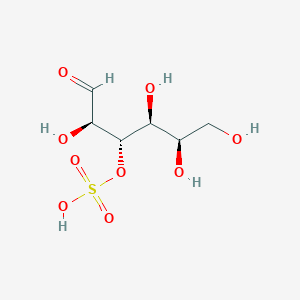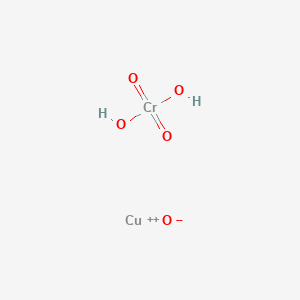
1,3-Bis(3-cloropropil)-1,1,3,3-tetrametil-disiloxano
Descripción general
Descripción
1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane: is an organosilicon compound with the molecular formula C10H26Cl2O2Si2 . This compound is characterized by the presence of two chloropropyl groups attached to a disiloxane backbone, making it a versatile bifunctional silane. It is commonly used in various industrial applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of functionalized silanes and silicone polymers.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
Target of Action
This compound is primarily used as a chemical intermediate , suggesting that it may react with various molecules in a chemical reaction rather than having a specific biological target.
Result of Action
As a chemical intermediate, its primary role is likely in the synthesis of other compounds rather than exerting a direct effect on biological systems .
Análisis Bioquímico
Biochemical Properties
1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive chloropropyl groups. These interactions often involve the formation of covalent bonds, leading to the modification of the biomolecules’ structure and function. For instance, the compound can react with amino groups in proteins, resulting in the formation of stable amide bonds .
Cellular Effects
The effects of 1,3-bis(3-chloropropyl)tetramethyldisiloxane on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with cellular proteins can lead to alterations in protein function, which in turn affects cellular processes such as signal transduction and metabolic pathways .
Molecular Mechanism
At the molecular level, 1,3-bis(3-chloropropyl)tetramethyldisiloxane exerts its effects through binding interactions with biomolecules. The reactive chloropropyl groups of the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-bis(3-chloropropyl)tetramethyldisiloxane change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1,3-bis(3-chloropropyl)tetramethyldisiloxane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant alterations in cellular processes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying the activity of key enzymes in metabolic pathways. These interactions can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 1,3-bis(3-chloropropyl)tetramethyldisiloxane is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its biochemical activity and overall impact on cellular function .
Subcellular Localization
The subcellular localization of 1,3-bis(3-chloropropyl)tetramethyldisiloxane is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes. The compound’s activity and function are influenced by its localization within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of allyl chloride with 1,1,3,3-tetramethyldisiloxane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the chloropropyl groups to the disiloxane backbone .
Industrial Production Methods: In industrial settings, the production of 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified through distillation to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new functionalized silanes.
Condensation Reactions: The compound can undergo condensation reactions with silanols to form siloxane linkages, which are useful in the synthesis of silicone polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Condensation Reactions: Silanols and catalysts such as tin or titanium compounds are used to promote the condensation reaction.
Major Products Formed:
Substitution Reactions: Functionalized silanes with various organic groups attached to the silicon atoms.
Condensation Reactions: Silicone polymers with enhanced properties for industrial applications.
Comparación Con Compuestos Similares
1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethoxydisiloxane: Similar in structure but with methoxy groups instead of methyl groups.
1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyl-1,3-dihydro-2H-benzimidazol-2-one: Contains a benzimidazole ring, providing different reactivity and applications.
Uniqueness: 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its bifunctional nature, allowing for versatile chemical modifications. Its stability and reactivity make it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
3-chloropropyl-[3-chloropropyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24Cl2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILWIZSTLQQEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCl)O[Si](C)(C)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066314 | |
| Record name | Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18132-72-4 | |
| Record name | 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18132-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018132724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane in the synthesis of 1,3-Bis(3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane?
A1: 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane serves as a crucial intermediate in the multi-step synthesis of 1,3-Bis(3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane []. The research outlines its conversion to 1,3-bis(3-acetoxypropyl)-1,1,3,3-tetramethyldisiloxane through reaction with potassium acetate. This intermediate is then further processed via methanolysis to yield the final 1,3-Bis(3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane.
Q2: What analytical techniques were employed to characterize 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane and confirm its successful synthesis?
A2: The study employed a combination of Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance spectroscopy (1HNMR), and elemental analysis to characterize 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane and confirm its successful synthesis []. These techniques provide complementary information about the compound's structure and composition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




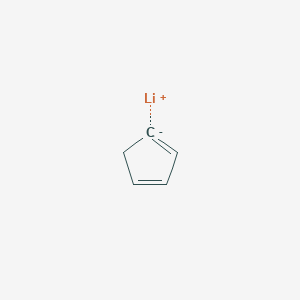
![2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B99524.png)


